
Fluvastatin
Vue d'ensemble
Description
Fluvastatin is a member of the statin drug class, used primarily to treat hypercholesterolemia and to prevent cardiovascular disease. It was patented in 1982 and approved for medical use in 1994 . This compound is known for its ability to lower lipid levels in the blood by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluvastatin is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the addition of functional groups. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fluvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorophenyl compounds, indole derivatives, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its active form, which is responsible for inhibiting HMG-CoA reductase, and various intermediates that are further processed to obtain the final compound .
Applications De Recherche Scientifique
Cardiovascular Applications
Fluvastatin is widely recognized for its role in reducing cardiovascular events. A notable study published in the Journal of the American Medical Association demonstrated that this compound significantly reduces the risk of major adverse cardiac events (MACE) in patients undergoing percutaneous coronary intervention (PCI). In a randomized trial involving 1,677 patients, those treated with this compound experienced a longer MACE-free survival time compared to the placebo group (P = .01) .
Table 1: Cardiovascular Outcomes with this compound
Outcome Measure | This compound Group (n=844) | Placebo Group (n=833) | P-Value |
---|---|---|---|
MACE-free survival time (days) | 1558 | 1227 | <.001 |
Cardiac death (%) | 1.5 | 2.9 | Not significant |
Nonfatal myocardial infarction (%) | 3.6 | 4.6 | Not significant |
Reintervention (%) | 19.8 | 23.2 | Not significant |
Cancer Prevention and Treatment
Recent research has highlighted this compound's potential as a chemopreventive agent against various cancers, particularly lung cancer. A study published in Cancer Prevention Research found that this compound inhibits the growth of non-small cell lung cancer (NSCLC) cells by targeting HMG-CoA reductase, a key enzyme in the mevalonate pathway . The study demonstrated that this compound not only suppressed tumor growth but also induced apoptosis in NSCLC models.
Table 2: Effects of this compound on Lung Cancer Models
Model Type | Effect Observed |
---|---|
NNK-induced lung tumorigenesis | Reduced tumor growth |
Patient-derived xenograft model | Induced apoptosis |
HMG-CoA reductase knockdown | Attenuated cell growth |
Neurodegenerative Diseases
This compound has also been investigated for its effects on neurodegenerative diseases, particularly Alzheimer's disease. A study indicated that this compound enhances the clearance of beta-amyloid plaques from the brain by increasing levels of low-density lipoprotein receptor-related protein 1 (LRP1) at the blood-brain barrier . This mechanism may contribute to its potential benefits in treating or preventing Alzheimer's disease.
Table 3: this compound's Impact on Beta-Amyloid Clearance
Parameter | Baseline Level | After this compound Treatment |
---|---|---|
Aβ Clearance Rate | Baseline | Significantly Increased |
LRP1 Levels at BBB | Normal | Increased |
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of this compound use:
- Case Study on Acute Pancreatitis : A study examined the association between this compound use and acute pancreatitis, revealing a potential link that warrants caution in prescribing .
- Angioedema Induction : Another case highlighted a rare instance of angioedema suspected to be induced by this compound, emphasizing the need for monitoring adverse effects .
Mécanisme D'action
Fluvastatin works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver, leading to lower blood lipid levels. The molecular targets and pathways involved in this process include the HMG-CoA reductase enzyme and the mevalonate pathway .
Comparaison Avec Des Composés Similaires
Fluvastatin is compared with other statins such as atorvastatin, simvastatin, and rosuvastatin. While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique in its chemical structure and pharmacokinetic properties. For instance, this compound has a lower potential for drug interactions compared to other statins like atorvastatin and simvastatin . Additionally, this compound is the first entirely synthetic HMG-CoA reductase inhibitor, making it structurally distinct from the fungal derivatives of this therapeutic class .
List of Similar Compounds:- Atorvastatin
- Simvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
This compound’s uniqueness lies in its synthetic origin and its relatively lower potential for drug interactions, making it a valuable option for patients requiring statin therapy .
Activité Biologique
Fluvastatin is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound functions by inhibiting HMG-CoA reductase , the enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis in the liver and an increase in the expression of low-density lipoprotein (LDL) receptors, enhancing the hepatic uptake of LDL cholesterol from the bloodstream .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : The bioavailability of this compound is approximately 24% for capsules and 29% for extended-release tablets. A high-fat meal can increase the bioavailability of the extended-release form by about 50% .
- Distribution : this compound is 98% bound to plasma proteins with a volume of distribution estimated at 0.35 L/kg .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2C9 (75%), CYP3A4 (20%), and CYP2C8 (5%) .
- Excretion : About 95% of this compound is excreted in feces, with only 5% found in urine .
Clinical Efficacy
Numerous studies have assessed the efficacy of this compound in various clinical settings:
- Cardiovascular Outcomes : In a randomized trial involving patients post-percutaneous coronary intervention (PCI), this compound (80 mg/day) significantly improved major adverse cardiac event (MACE)-free survival compared to placebo over a median follow-up of 3.9 years. The relative risk reduction for MACE was found to be 20%, highlighting its role in secondary prevention of cardiovascular events .
- Cancer Studies : A pilot study indicated that this compound reduced tumor proliferation and increased apoptosis in women with high-grade breast cancer. Patients receiving this compound showed a statistically significant reduction in tumor proliferation markers after treatment .
Case Study 1: Long-Term Efficacy in Hypercholesterolemia
The FLUENT trial evaluated this compound's long-term safety and efficacy over 48 weeks in patients with primary hypercholesterolemia. Results indicated a significant reduction in LDL cholesterol levels by 30.7%, with only a minimal number of adverse events reported .
Case Study 2: Combination Therapy
A study examining the safety and tolerability of this compound with antihypertensive agents showed that co-administration did not significantly alter this compound's pharmacokinetics or increase adverse effects, supporting its use in patients requiring multiple medications for cardiovascular risk management .
Summary Table of Key Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
PCI Follow-Up Study | Post-PCI patients | This compound 80 mg/day | Significant reduction in MACE (RR 0.78) |
FLUENT Trial | Patients with hypercholesterolemia | This compound titrated | LDL reduction -30.7%, well tolerated |
Breast Cancer Pilot Study | Women with high-grade cancer | This compound | Reduced tumor proliferation (P = 0.008) |
Propriétés
IUPAC Name |
(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-JUFISIKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020636 | |
Record name | Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fluvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.41e-03 g/L | |
Record name | Fluvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol., Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... | |
Record name | Fluvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93957-54-1, 93957-55-2 | |
Record name | Fluvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93957-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluvastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L066368AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C | |
Record name | Fluvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.